3-Bromo-L-tyrosine

描述

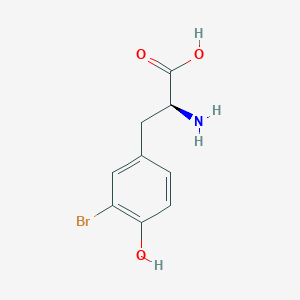

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWOSUKIFQMEIF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38739-13-8 | |

| Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-L-tyrosine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the third position of the phenolic ring. This modification imparts unique chemical and biological properties, making it a valuable tool in various research fields, particularly in neuroscience and drug discovery. Its structural similarity to L-tyrosine, a precursor to key catecholamine neurotransmitters like dopamine and norepinephrine, positions this compound as a subject of interest for studying and potentially modulating catecholaminergic pathways. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological research.

Chemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₃ | [1] |

| Molecular Weight | 260.08 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Melting Point | 247-248 °C | N/A |

| Solubility | Soluble in 1 M HCl (with heating). Solubility in water is pH-dependent. | N/A |

| pKa | Data not readily available. Expected to be similar to L-tyrosine for the α-carboxyl (around 2.2) and α-amino (around 9.1) groups, with a potential shift in the phenolic hydroxyl pKa (around 10.1 for L-tyrosine) due to the electron-withdrawing bromine atom. | |

| LogP | 1.1091 | [3] |

| CAS Number | 38739-13-8 | [2] |

Chemical Structure

This compound possesses the core structure of L-tyrosine, which includes a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a side chain. The side chain consists of a methylene group attached to a p-hydroxyphenyl group. The defining feature of this compound is the presence of a bromine atom at the C3 position of the aromatic ring, ortho to the hydroxyl group. This substitution introduces steric and electronic changes that can influence its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: Bromination using Dimethyl Sulfoxide in HBr/AcOH

This method provides a simple and efficient way to produce gram quantities of this compound.[4][5]

Materials:

-

L-Tyrosine

-

Dimethyl Sulfoxide (DMSO)

-

Hydrobromic acid (HBr) in Acetic Acid (AcOH)

Procedure:

-

Dissolve L-Tyrosine in a solution of HBr in acetic acid.

-

Add 1.2 equivalents of DMSO to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the product can be precipitated by adjusting the pH of the solution.

-

The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Method 2: Nonenzymatic Synthesis using Potassium Bromate and HCl

This protocol describes a rapid, nonenzymatic method for the preparation of this compound.[6]

Materials:

-

L-Tyrosine

-

1.6 M Hydrochloric acid (HCl)

-

Potassium bromate (KBrO₃) solution (400 ppm)

-

Deionized water

Procedure:

-

Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.

-

Add 2 mL of aqueous potassium bromate solution (400 ppm) to the tyrosine solution.

-

Cover the reaction vessel and heat at 150°C for 25 minutes in a convection oven.

-

After cooling, the solution can be lyophilized to dryness.

-

The resulting material is dissolved in deionized water and can be purified by high-pressure liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

This compound is primarily investigated for its potential to interact with the catecholaminergic system due to its structural analogy to L-tyrosine, the natural precursor for dopamine and norepinephrine.[2] The synthesis of these crucial neurotransmitters is initiated by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[7]

While specific signaling pathways directly activated or inhibited by this compound are not extensively detailed in the literature, its primary utility in research is as a tool to probe and potentially modulate the catecholamine synthesis pathway. It can be explored as a competitive inhibitor of tyrosine hydroxylase or as an alternative substrate.

The following diagram illustrates the general catecholamine synthesis pathway, providing context for the potential sites of action for this compound.

Caption: Catecholamine synthesis pathway and potential interaction of this compound.

The bromination of the tyrosine ring may alter its affinity for tyrosine hydroxylase, potentially acting as a competitive inhibitor and thereby reducing the synthesis of dopamine and norepinephrine. Conversely, it might serve as a substrate, leading to the formation of brominated catecholamines with unknown biological activities. These possibilities make this compound a valuable compound for neuropharmacological studies aimed at understanding the regulation of catecholamine neurotransmission.[2]

Conclusion

This compound is a synthetically accessible and chemically distinct derivative of L-tyrosine. Its well-defined structure and properties, coupled with straightforward synthesis protocols, make it a practical tool for researchers. The primary interest in this compound lies in its potential to modulate the biosynthesis of catecholamine neurotransmitters. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational resource for scientists and professionals working with or interested in the applications of this compound.

References

- 1. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromo-L-tyrosine from L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Bromo-L-tyrosine, a significant molecule in neuroscience research and a potential precursor in drug development. The document details the most common and efficient synthetic methodologies, presenting quantitative data in structured tables and offering detailed experimental protocols. Furthermore, it visualizes key chemical transformations and a relevant biological pathway using the DOT language for Graphviz.

Introduction

This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the 3-position of the aromatic ring. This modification makes it a valuable tool for studying neurotransmitter systems, particularly the pathways involving dopamine and norepinephrine. Its unique structure also presents opportunities for its use as a building block in the synthesis of novel pharmaceutical compounds. This guide focuses on the practical aspects of its synthesis from L-tyrosine, providing actionable information for laboratory work.

Synthetic Methodologies

The primary and most efficient method for the synthesis of this compound from L-tyrosine is the direct bromination using a dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) system in acetic acid (AcOH). An alternative, though less detailed in the context of this specific transformation, involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Bromination using HBr/DMSO in Acetic Acid

This method stands out for its simplicity, safety, and efficiency in producing gram quantities of this compound. The reaction proceeds via an oxidative bromination mechanism where DMSO acts as the oxidant and HBr is the bromine source. The reaction is regioselective, favoring mono-bromination at the position ortho to the hydroxyl group of the tyrosine ring.

A general workflow for this synthesis is presented below:

The following table summarizes the key quantitative parameters for the synthesis of this compound using the HBr/DMSO/AcOH method.

| Parameter | Value | Reference |

| Reagents | ||

| L-Tyrosine | 1.0 eq | |

| Dimethyl Sulfoxide (DMSO) | 1.2 eq | |

| Hydrobromic Acid (48% aq.) | Solvent | |

| Acetic Acid | Solvent | |

| Reaction Conditions | ||

| Temperature | 60-70 °C | |

| Work-up | ||

| Neutralization pH | ~7 |

This protocol is a composite based on the available literature for the synthesis of this compound and related compounds.

Materials:

-

L-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (48% aqueous solution)

-

Glacial acetic acid

-

Ammonium hydroxide (6 N) or other suitable base

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend L-tyrosine (1.0 eq) in a mixture of glacial acetic acid and 48% aqueous hydrobromic acid.

-

Addition of DMSO: To the stirred suspension, add dimethyl sulfoxide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate.

-

Neutralization: Slowly neutralize the reaction mixture to approximately pH 7 with a base such as 6 N ammonium hydroxide. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove any remaining salts and impurities.

-

Drying: Dry the product under vacuum to yield crude this compound.

Purification (Recrystallization):

For higher purity, the crude product can be recrystallized.

-

Dissolution: Dissolve the crude this compound in a minimal amount of boiling water.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water or a cold water/ethanol mixture, and dry under vacuum.

Bromination using N-Bromosuccinimide (NBS)

While less detailed in the literature for the direct synthesis of this compound, N-bromosuccinimide (NBS) is a common reagent for the bromination of activated aromatic rings, such as phenols. This method typically proceeds under milder conditions and can offer high regioselectivity.

The reaction would involve the electrophilic aromatic substitution of a bromine atom from NBS onto the tyrosine ring, likely catalyzed by an acid or initiated by a radical initiator.

Biological Relevance: A Biomarker of Oxidative Stress

This compound is not only a synthetic target but also a naturally occurring molecule formed in vivo under conditions of oxidative stress. It is a specific biomarker for protein damage mediated by eosinophil peroxidase (EPO). In inflammatory conditions such as asthma, activated eosinophils release EPO, which, in the presence of hydrogen peroxide (H₂O₂) and bromide ions (Br⁻), generates reactive brominating species that modify tyrosine residues in proteins to form 3-bromotyrosine.

The following diagram illustrates this biological pathway:

3-Bromo-L-tyrosine: A Versatile Tool in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine, has emerged as a significant molecule in various fields of scientific research. Its unique chemical properties make it a valuable tool for investigating oxidative stress, neurological pathways, and enzymatic inhibition, as well as for developing novel diagnostic and therapeutic agents. This technical guide provides a comprehensive overview of the primary research applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.

Core Research Applications

The utility of this compound in research is multifaceted, with key applications in the following areas:

-

Biomarker of Eosinophil-Mediated Oxidative Stress: 3-Bromotyrosine is a specific product of protein oxidation mediated by eosinophil peroxidase (EPO), an enzyme released by eosinophils during inflammatory responses.[1] Its presence and concentration in biological fluids are indicative of eosinophil-dependent tissue injury, making it a crucial biomarker in diseases such as asthma and allergic inflammatory disorders.[1]

-

Neuroscience Research: As a derivative of L-tyrosine, a precursor to catecholamine neurotransmitters like dopamine, this compound is utilized in neuropharmacology to study the intricacies of dopamine synthesis and other neurotransmitter systems.[2][3] Its structural similarity to tyrosine allows it to serve as a probe to understand the structure-activity relationships of enzymes and receptors within these pathways.

-

Drug Development and Enzyme Inhibition: this compound and its derivatives are being explored as potential therapeutic agents. Notably, certain synthetic molecules incorporating a 3-bromo-4-hydroxybenzylidene moiety have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin synthesis. This has significant implications for the development of treatments for hyperpigmentation disorders.

-

Cancer Research and PET Imaging: A radiolabeled analog, 3-[(76)Br]bromo-α-methyl-L-tyrosine ([(76)Br]BAMT), has been developed as a tracer for Positron Emission Tomography (PET) imaging of malignant tumors.[1][4] This application leverages the increased amino acid uptake characteristic of many cancer cells.

Data Presentation: Quantitative Analysis of 3-Bromotyrosine

The following tables summarize key quantitative data related to the research uses of this compound.

Table 1: 3-Bromotyrosine Levels in Asthmatic vs. Healthy Individuals

| Biological Sample | Patient Group | Concentration of 3-Bromotyrosine (ng/mg-creatinine) | Reference |

| Urine | Asthmatic Patients | 45 ± 21.7 | [5] |

| Urine | Healthy Controls | 22.6 ± 10.8 | [5] |

Table 2: Urinary Total Conjugated 3-Bromotyrosine in Severe vs. Nonsevere Asthma

| Patient Group | Number of Participants | Median Urinary TCB (ng/mg creatinine) | p-value | Reference |

| Severe Asthma | 253 | ~1.8 | 0.003 | [1] |

| Nonsevere Asthma | 178 | ~1.2 | 0.003 | [1] |

Table 3: IC50 Values of Tyrosinase Inhibitors

| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |

| Kojic Acid | Mushroom Tyrosinase | 128.17 | |

| 4-PT (a synthetic derivative) | Mushroom Tyrosinase | 5.82 | |

| (2E)‐2‐[(4‐nitrophenyl)methylidene]hydrazine‐1‐carbothioamide | Mushroom Tyrosinase | 0.05 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for 3-Bromotyrosine by LC-MS/MS

| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| This compound | 0.026 | 0.096 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a nonenzymatic method for the synthesis of this compound.

Materials:

-

L-Tyrosine

-

Deionized water

-

1.6 M HCl

-

Aqueous potassium bromate (KBrO3) (400 ppm or 2.4 mM)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

Glass culture tubes (13 x 100 mm)

-

Convection oven

-

Lyophilizer

-

Centrifuge with 0.22-µm nylon filters

-

High-Pressure Liquid Chromatography (HPLC) system with a reversed-phase column (e.g., LUNA RP 5 C18(2); 250 × 4.6 mm)

Procedure:

-

Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.

-

Aliquot the solution into glass culture tubes.

-

Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.

-

Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.

-

Cool the tubes and lyophilize to dryness if necessary.

-

Dissolve the dried material in 0.5 mL of deionized water.

-

Centrifuge the solution through 0.22-µm nylon filters at 2700g.

-

Analyze and purify the product by HPLC.

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A stepwise gradient of acetonitrile (e.g., 3%, 10%, 40%, 85%, and 3%) at specified time intervals.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: Monitor absorbance at a suitable wavelength (e.g., 280 nm).

-

-

Collect the peak corresponding to 3-bromotyrosine (elutes at approximately 29.5 min under the specified conditions) and lyophilize to dryness.

Quantification of 3-Bromotyrosine in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of free this compound in human plasma.

Materials:

-

Plasma samples

-

Internal standard solution (e.g., 3-BT-13C6 in methanol)

-

0.2% Trifluoroacetic acid (TFA)

-

Acetone

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of the internal standard solution and 10 µL of 0.2% TFA.

-

Vortex the mixture for 1 minute at 25°C.

-

Add 200 µL of acetone for protein precipitation and extract for 10 minutes at 25°C.

-

Centrifuge at 12,500 RPM for 5 minutes at 4°C.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid).

-

MS Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of this compound standards.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Tyrosinase Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of compounds against mushroom tyrosinase using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

Sodium phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test inhibitor compound

-

Positive control inhibitor (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold sodium phosphate buffer.

-

Prepare a stock solution of L-DOPA in sodium phosphate buffer.

-

Prepare stock solutions of the test inhibitor and kojic acid in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in the buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add buffer, the test inhibitor at various concentrations, and the tyrosinase solution.

-

Control wells (no inhibitor): Add buffer and the tyrosinase solution.

-

Blank wells: Add buffer only.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm (the wavelength for dopachrome formation) at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test inhibitor using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

-

Radiolabeling and PET Imaging with 3-[(76)Br]bromo-α-methyl-L-tyrosine ([(76)Br]BAMT)

Part A: Synthesis and Radiolabeling of [(76)Br]BAMT

Principle: The synthesis involves the radiobromination of a suitable precursor of α-methyl-L-tyrosine.

Materials:

-

Precursor for radiobromination (e.g., a stannylated or boronic ester derivative of α-methyl-L-tyrosine)

-

[76Br]Bromide produced from a cyclotron

-

Oxidizing agent (e.g., chloramine-T or peracetic acid)

-

Reaction vessel

-

HPLC system for purification

-

Quality control apparatus (e.g., radio-TLC, radio-HPLC)

General Procedure:

-

Produce [76Br]Bromide using a cyclotron.

-

In a shielded hot cell, combine the precursor of α-methyl-L-tyrosine with [76Br]Bromide in a suitable solvent.

-

Add an oxidizing agent to facilitate the electrophilic substitution of the bromine onto the aromatic ring of the precursor.

-

Heat the reaction mixture for a specific time and at a controlled temperature.

-

Quench the reaction.

-

Purify the resulting [(76)Br]BAMT using preparative HPLC.

-

Formulate the purified product in a sterile, pyrogen-free solution for injection.

-

Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Part B: Animal PET Imaging with [(76)Br]BAMT

Principle: Tumor-bearing animals are injected with [(76)Br]BAMT, and the biodistribution of the tracer is monitored over time using a small-animal PET scanner.

Materials:

-

Tumor-bearing animal model (e.g., mice with xenograft tumors)

-

[(76)Br]BAMT solution for injection

-

Anesthesia (e.g., isoflurane)

-

Small-animal PET/CT or PET/MRI scanner

General Procedure:

-

Anesthetize the tumor-bearing animal.

-

Administer a known amount of [(76)Br]BAMT intravenously (e.g., via tail vein injection).

-

Position the animal in the PET scanner.

-

Acquire dynamic or static PET scans at various time points post-injection (e.g., 1, 2, 4 hours).

-

Reconstruct the PET images, correcting for attenuation and scatter.

-

Analyze the images to determine the uptake of [(76)Br]BAMT in the tumor and other organs of interest.

-

At the end of the imaging session, the animal may be euthanized, and tissues collected for biodistribution studies using a gamma counter to validate the PET imaging data.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the research applications of this compound.

Caption: Eosinophil Peroxidase Pathway for 3-Bromotyrosine Formation.

Caption: Dopamine Synthesis Pathway and the Role of this compound as a Research Tool.

Caption: Workflow for the Quantification of 3-Bromotyrosine by LC-MS/MS.

Conclusion

This compound is a powerful and versatile tool for researchers across multiple disciplines. Its role as a specific biomarker for eosinophil activity has significant clinical implications for inflammatory diseases. In neuroscience, it provides a means to probe the complexities of neurotransmitter synthesis. Furthermore, its utility in drug discovery, particularly in the development of tyrosinase inhibitors, and as a tracer in oncological PET imaging, highlights its broad potential. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in future research endeavors, ultimately contributing to a deeper understanding of biological processes and the development of new diagnostic and therapeutic strategies.

References

- 1. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ars.usda.gov [ars.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Controlling In Vivo Stability and Biodistribution in Electrostatically Assembled Nanoparticles for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Longitudinal mouse-PET imaging: a reliable method for estimating binding parameters without a reference region or blood sampling - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-L-tyrosine: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, characterized by the substitution of a bromine atom at the 3-position of the phenyl ring.[1][2][3] While structurally similar to its parent amino acid, this modification imparts unique biochemical properties that have made it a subject of interest in various research fields, including neuroscience, oncology, and the study of oxidative stress.[1][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cells, detailing its formation, cellular uptake, and its impact on key cellular processes.

Endogenous Formation and Role in Oxidative Stress

This compound is not only a synthetic compound but is also formed endogenously in biological systems, primarily as a byproduct of inflammatory processes and oxidative stress. The enzyme eosinophil peroxidase, which is abundant at sites of eosinophilic inflammation, utilizes bromide ions and hydrogen peroxide to generate reactive brominating species.[5][6] These species can then react with tyrosine residues in proteins to form 3-bromotyrosine.[5][6][7] The presence of 3-bromotyrosine in tissues is therefore considered a biomarker of eosinophil-mediated oxidative damage.[5][6]

Cellular Uptake

As a derivative of L-tyrosine, it is hypothesized that this compound is transported into cells via amino acid transporters. The L-type amino acid transporter 1 (LAT1) is a prominent candidate, as it is known to transport large neutral amino acids, including L-tyrosine and its derivatives, and is often overexpressed in cancer cells.[8][9][10][11][12] Studies on other tyrosine analogs and conjugates have demonstrated the involvement of LAT1 in their cellular uptake.[9][12] For instance, a radiolabeled analog, 3-[(76)Br]bromo-α-methyl-L-tyrosine, has been shown to accumulate in colon adenocarcinoma cells, suggesting an active transport mechanism.[4]

Core Mechanisms of Action

The cellular effects of this compound are multifaceted and can be attributed to several key mechanisms:

Enzyme Inhibition

This compound's structural similarity to L-tyrosine allows it to act as a potential inhibitor of enzymes that utilize L-tyrosine as a substrate.

-

Tyrosinase: This copper-containing enzyme is the rate-limiting enzyme in melanin synthesis.[13] While specific kinetic data for this compound is limited, other halogenated tyrosine derivatives have been shown to inhibit tyrosinase.[14] The proposed mechanism involves competitive binding to the active site.[15]

-

Tyrosine Hydroxylase: This is the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters, such as dopamine.[16][17][18][19][20] Tyrosine hydroxylase is inhibited by various tyrosine analogs, which act as competitive inhibitors.[18][21] It is plausible that this compound could similarly inhibit this enzyme, thereby affecting dopamine synthesis, which is a key area of its application in neuroscience research.[1]

Incorporation into Proteins

During protein synthesis, the cellular machinery can mistakenly incorporate this compound in place of L-tyrosine. The presence of this modified amino acid within the polypeptide chain can have significant functional consequences:

-

Altered Protein Structure and Function: The introduction of a bulky bromine atom can disrupt the normal folding and conformation of proteins. This can lead to a loss of function, altered enzymatic activity, or changes in protein-protein interactions.[22][23]

-

Induction of Cellular Stress: The accumulation of misfolded or non-functional proteins can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can ultimately lead to apoptosis.[15]

Effects on Cell Viability and Therapeutic Potential

The combined effects of enzyme inhibition and incorporation into proteins can lead to a reduction in cell viability and proliferation, making this compound a compound of interest in cancer research. While specific IC50 values for this compound against various cancer cell lines are not widely reported in publicly available literature, studies on related tyrosine-based compounds suggest potential anti-proliferative effects.[24][25][26]

Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is scarce, its known mechanisms of action suggest potential interactions with several key cellular cascades.

References

- 1. chemimpex.com [chemimpex.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Type amino acid transporter 1 as a target for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. mdpi.com [mdpi.com]

- 12. Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1) in Human Breast Cancer Cell Line MCF-7 [mdpi.com]

- 13. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. caringsunshine.com [caringsunshine.com]

- 18. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 20. researchgate.net [researchgate.net]

- 21. scbt.com [scbt.com]

- 22. Kinetic analysis of the reactions of hypobromous acid with protein components: implications for cellular damage and use of 3-bromotyrosine as a marker of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discriminating changes in protein structure using tyrosine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Exploring the synthesis and anticancer potential of L-tyrosine-platinum(II) hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

The Discovery and History of Halogenated Tyrosine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of halogen atoms into the tyrosine scaffold has given rise to a diverse class of molecules with profound implications for biology and medicine. From their initial discovery as natural products in marine organisms to their current use as pharmacological tools and potential therapeutic agents, halogenated tyrosine analogs have captivated the interest of the scientific community. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of these fascinating compounds.

A Historical Timeline of Discovery

The journey into the world of halogenated tyrosine analogs began with early investigations into the composition of marine organisms and the biochemistry of thyroid hormones.

-

1913: The first report of a brominated tyrosine derivative, dibromotyrosine, was made by Morner, who isolated it from coral species.[1]

-

Early 20th Century: The role of iodine in thyroid health was recognized, leading to the identification of iodotyrosine as a crucial precursor in the biosynthesis of thyroid hormones.[2] Ancient cultures had long used iodine-rich sources like seaweed for conditions related to thyroid dysfunction.[2]

-

1962: Studies on the biosynthesis of iodotyrosines identified a soluble thyroidal iodide-peroxidase tyrosine-iodinase system, shedding light on the enzymatic processes involved in their formation.[3]

-

1967: Over half a century after the initial discovery of bromotyrosine, Sharma and Burkholder isolated 2,6-dibromo-4-acetamide-4-hydroxycyclohexadienone and its dimethoxyketal from marine sponges of the Verongia genus, reigniting interest in these marine natural products.[1]

-

1978: The first tyramine derivative, N,N,N-trimethyl-dibromotyramine, was identified from the sponge Verongia fistularis.[1]

-

1995: Carney and Rinehart investigated the biosynthesis of bromotyrosine derivatives in the marine sponge Aplysina fistularis, confirming that the bromotyrosine unit originates from phenylalanine, which is then converted to tyrosine.[4]

Physicochemical Properties of Halogenated Tyrosine Analogs

The introduction of halogens onto the tyrosine ring significantly alters its physicochemical properties, including acidity (pKa) and lipophilicity. These changes are fundamental to their biological activity.

| Compound | pKa of Phenolic Hydroxyl Group | Reference(s) |

| L-Tyrosine | 9.11, 10.07 | [5] |

| 3-Chlorotyrosine | ~8.3 | [6] |

| 3,5-Dichlorotyrosine | ~6.5 | [6] |

| 3-Bromotyrosine | ~8.3 | [6] |

| 3,5-Dibromotyrosine | ~6.5 | [6] |

| 3-Iodotyrosine | ~8.3 | [6] |

| 3,5-Diiodotyrosine | 6.5 | [7] |

| Mono-iodotyrosine (MIT) | 8.7 | [7] |

Synthesis of Halogenated Tyrosine Analogs

The synthesis of halogenated tyrosine analogs can be achieved through various chemical methods, often involving electrophilic aromatic substitution.

Synthesis of 3-Chloro-L-tyrosine

Pure 3-L-chlorotyrosine can be prepared by the chlorination of the 5-oxazolidinone of L-tyrosine with sulfuryl chloride (SO2Cl2) in a mixture of acetic acid and diethyl ether, followed by deprotection.

Synthesis of 3-Bromo-L-tyrosine and 3,5-Dibromo-L-tyrosine

A simple and efficient method for the preparation of brominated tyrosine analogs involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid and acetic acid.[7][8][9][10]

-

This compound: Reaction with 1.2 equivalents of DMSO yields the mono-brominated product.[7][8][9][10]

-

3,5-Dibromo-L-tyrosine: Reaction with 2.2 equivalents of DMSO results in the di-brominated product.[7][8][9][10]

Synthesis of 3-Iodo-L-tyrosine

3-Iodo-L-tyrosine can be synthesized in a multi-step process involving the protection of the amino group of L-tyrosine, followed by regioselective iodination and subsequent deprotection.[11] A common protecting group is the benzyloxycarbonyl (Cbz) group.[11]

Synthesis of Fluorinated Tyrosine Analogs

Fluorinated tyrosine analogs can be synthesized enzymatically. For example, tyrosine phenol-lyase (TPL) from Citrobacter freundii can produce various fluorinated tyrosine analogs from the corresponding substituted fluorophenols.[12]

Bioactivity and Pharmacological Relevance

Halogenated tyrosine analogs exhibit a wide range of biological activities, making them valuable tools for research and potential starting points for drug discovery.

Cytotoxicity of Halogenated Analogs

The cytotoxic effects of halogenated compounds are of significant interest in cancer research. The IC50 (half-maximal inhibitory concentration) is a common measure of a compound's potency.

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Halogenated phenoxychalcone 2c | MCF-7 (Breast Cancer) | 1.52 | [13] |

| Halogenated phenoxychalcone 2f | MCF-7 (Breast Cancer) | 1.87 | [13] |

| Dasatinib | HCT 116 (Colon Carcinoma) | 0.14 | [14] |

| Dasatinib | MCF7 (Breast Carcinoma) | 0.67 | [14] |

| Dasatinib | H460 (Non-small cell lung carcinoma) | 9.0 | [14] |

| Sorafenib | HCT 116 (Colon Carcinoma) | 18.6 | [14] |

| Sorafenib | MCF7 (Breast Carcinoma) | 16.0 | [14] |

| Sorafenib | H460 (Non-small cell lung carcinoma) | 18.0 | [14] |

| Valviamide B | HepG2 (Liver Cancer) | 7.8 | [15] |

Enzyme Inhibition

Halogenated tyrosine analogs can act as inhibitors of various enzymes. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity.

| Inhibitor | Enzyme | Ki (µM) | Reference(s) |

| Small-Molecule KRAS Inhibitor (SOF-436) | KRAS | 151 | [16] |

3-Iodotyrosine is also known to be a reversible inhibitor of the enzyme tyrosine hydroxylase.[17][18]

Impact on Cellular Signaling Pathways

Halogenated tyrosine analogs can modulate the activity of key signaling pathways, such as those mediated by Receptor Tyrosine Kinases (RTKs) and G-protein Coupled Receptors (GPCRs).

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are cell surface receptors that play crucial roles in cellular processes like growth, differentiation, and metabolism. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues, initiating a downstream signaling cascade.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

Halogenated tyrosine analogs can be incorporated into proteins, potentially altering their conformation and function, thereby affecting their interaction with RTKs and downstream signaling components.

G-protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. Ligand binding to a GPCR activates an associated G-protein, which then modulates the activity of effector enzymes or ion channels.

Caption: Generalized G-protein Coupled Receptor (GPCR) signaling pathway.

Some halogenated tyrosine analogs have been shown to modulate GPCR signaling. For example, 3,5-dibromo-L-phenylalanine can modulate glutamatergic transmission by interacting with NMDA and AMPA/kainate receptors, which can be modulated by GPCRs.[16]

Key Experimental Protocols

The study of halogenated tyrosine analogs relies on a variety of experimental techniques for their synthesis, characterization, and biological evaluation.

Synthesis of this compound

This protocol is adapted from a simple and efficient method for the gram-scale synthesis of this compound.[7][8][9][10]

Materials:

-

L-Tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (HBr) in acetic acid (AcOH)

Procedure:

-

Dissolve L-tyrosine in a mixture of HBr and AcOH.

-

Add 1.2 equivalents of DMSO to the reaction mixture.

-

Stir the reaction at an appropriate temperature (e.g., room temperature or slightly elevated) until the reaction is complete, monitoring by a suitable method like TLC.

-

Isolate the product by precipitation or crystallization.

Caption: Workflow for the synthesis of this compound.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][17][19]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat cells with various concentrations of the test compound.

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

References

- 1. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Studies on the biosynthesis of iodotyrosines: a soluble thyroidal iodide-peroxidase tyrosine-iodinase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for 3-Chlorotyrosine (HMDB0001885) [hmdb.ca]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of radiofluorinated analogs of m-tyrosine as potential L-dopa tracers via direct reaction with acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. juniperpublishers.com [juniperpublishers.com]

- 15. ars.usda.gov [ars.usda.gov]

- 16. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]

- 18. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Handling of 3-Bromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-L-tyrosine, a critical reagent in various research and development applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent potential health hazards.

Section 1: Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine and is utilized in biochemical research, particularly in the study of neurotransmitter systems and as a building block in the synthesis of novel pharmaceutical compounds.[1]

| Property | Value | Reference |

| Molecular Formula | C9H10BrNO3 | [1][2] |

| Molecular Weight | 260.08 g/mol | [2] |

| CAS Number | 38739-13-8 | [3] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 247-248 °C | [3] |

| Boiling Point | 402.8±45.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in H2O (with sonication) and DMSO (with warming and pH adjustment). | [4] |

| Storage Temperature | 0-8 °C for short-term, -20°C for long-term (up to 3 years in powder form). | [1][4] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Summary of Hazards:

-

Ingestion: Harmful if swallowed.[3]

Section 3: Quantitative Toxicity Data

| Parameter | Value | Species | Route |

| LD50 (Lethal Dose, 50%) | Not available | - | - |

| LC50 (Lethal Concentration, 50%) | Not available | - | - |

Section 4: Experimental Protocol - Safe Handling and Weighing of this compound Powder

This protocol outlines the necessary steps for safely handling and weighing this compound powder in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Wear a standard laboratory coat.

-

Use chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses with side shields or chemical splash goggles.

-

If handling large quantities or if there is a risk of dust generation, a respirator may be necessary.

2. Engineering Controls:

-

All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.[3]

3. Weighing Procedure:

-

Designate a specific area within the fume hood for weighing.

-

Place an analytical balance inside the fume hood or use a balance with a draft shield.

-

Use a clean, dry spatula and weighing paper or a suitable container to handle the powder.

-

Carefully transfer the desired amount of this compound, avoiding the creation of dust.

-

Close the primary container tightly immediately after use.

4. Spill and Waste Disposal:

-

In case of a spill, avoid breathing the dust.[3]

-

Carefully clean up the spill using a damp cloth or absorbent material to avoid generating airborne dust.

-

Place all contaminated materials, including used weighing paper and gloves, into a sealed container labeled for chemical waste.

-

Dispose of the chemical waste in accordance with local, state, and federal regulations.[3]

5. Post-Handling Procedures:

-

Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]

-

Clean the balance and surrounding work area.

Section 5: Visualizations

Experimental Workflow for Safe Handling

Caption: Safe Handling Workflow for this compound.

Hazard Identification and Control Pathway

Caption: Logical relationship for hazard control.

Section 6: First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[3]

-

After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Call a physician.[3]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[3]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician.[3]

Section 7: Storage and Stability

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3] Recommended storage temperature is between 0-8°C for short-term and -20°C for long-term.[1][4]

-

Stability: The product is stable under recommended storage conditions.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

Section 8: Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[3]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel before any new or modified procedure involving this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

CAS number and molecular weight of 3-Bromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-L-tyrosine, a halogenated derivative of the amino acid L-tyrosine. It is intended to serve as a technical resource, detailing its chemical properties, synthesis, and significant applications in biomedical research and pharmaceutical development. The information is presented to facilitate its use in experimental design and to provide a foundational understanding of its biological relevance.

Core Properties of this compound

This compound is distinguished by the substitution of a bromine atom at the third position of the aromatic ring of L-tyrosine. This modification imparts unique chemical characteristics that are leveraged in its various applications.

Physicochemical and Analytical Data

The fundamental properties of this compound are summarized below. These values are essential for its proper handling, storage, and analytical detection.

| Property | Value |

| CAS Number | 38739-13-8 |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.08 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 247-248 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Storage Conditions | 0-8 °C |

| Solubility | Soluble in water (requires sonication), DMSO (requires warming and pH adjustment) |

Analytical Quantification Data

The quantification of this compound in biological matrices is critical for its study as a biomarker. The following table presents key parameters from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its detection in human plasma.[1][2][3][4]

| Parameter | Value | Matrix |

| Limit of Detection (LOD) | 0.026 ng/mL | Plasma |

| Limit of Quantification (LOQ) | 0.096 ng/mL - 10 ng/mL | Plasma |

| Linearity Range | 10 to 300 ng/mL (R² = 0.9998) | Plasma |

| Method Variability (RSD) | 0.98–4.6% | Plasma |

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for obtaining the compound for research purposes. Additionally, detailed protocols for its analysis and use in biological assays are provided.

Synthesis of this compound

Method 1: Bromination with N-Bromosuccinimide (NBS)

This method involves the direct bromination of L-tyrosine using N-bromosuccinimide as the bromine source.

-

Materials: L-tyrosine, N-bromosuccinimide (NBS), anhydrous Tetrahydrofuran (THF), silica gel for column chromatography.

-

Procedure:

-

Dissolve L-tyrosine (1.0 g) in anhydrous THF (15 mL).

-

Add N-bromosuccinimide (1.5 g, 8.3 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction for completion.

-

Concentrate the resulting solution under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography to yield this compound.

-

Method 2: Bromination with DMSO in HBr/AcOH

This approach provides a high-yield synthesis suitable for gram-scale production.[5]

-

Materials: L-tyrosine, Dimethyl sulfoxide (DMSO), Hydrobromic acid (HBr), Acetic acid (AcOH).

-

Procedure:

-

React L-tyrosine with 1.2 equivalents of DMSO in a mixture of HBr and AcOH.

-

Maintain the reaction under controlled temperature conditions.

-

The reaction results in a good yield of this compound.

-

Experimental Protocol: Quantification in Biological Samples

The following protocol outlines a method for the quantification of this compound in human plasma using LC-MS/MS, relevant to its application as a biomarker.[1][2][3][4]

-

Sample Preparation:

-

Collect blood samples in appropriate anticoagulant tubes.

-

Centrifuge to separate plasma.

-

Perform protein precipitation to remove larger molecules.

-

Use internal standards for accurate quantification.

-

-

LC-MS/MS Analysis:

-

Employ a suitable C18 reverse-phase column for chromatographic separation.

-

Use a gradient elution with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent and daughter ions of this compound.

-

Construct a calibration curve using standards of known concentrations to quantify the analyte in the samples.

-

Caption: Workflow for quantifying this compound in plasma.

Biological Significance and Applications

This compound is a versatile molecule with applications spanning neuroscience, diagnostics, and drug discovery.

Role in Signaling Pathways

As an analog of L-tyrosine, this compound has the potential to interact with the catecholamine biosynthesis pathway. L-tyrosine is the natural precursor for the synthesis of dopamine and norepinephrine, key neurotransmitters. The introduction of this compound could influence this pathway, potentially by competing with L-tyrosine for the active site of tyrosine hydroxylase, the rate-limiting enzyme.

Caption: Potential interaction of this compound with catecholamine synthesis.

Biomarker of Oxidative Stress

A significant application of this compound is its use as a biomarker for eosinophil-mediated oxidative stress and inflammation. In inflammatory conditions such as asthma and eosinophilic esophagitis, activated eosinophils release eosinophil peroxidase (EPO). This enzyme utilizes bromide ions to generate reactive brominating species, which then react with tyrosine residues in proteins to form this compound. Its detection in biological fluids can, therefore, indicate the presence and extent of eosinophil-dependent tissue injury.[6]

Caption: Enzymatic pathway for this compound formation in inflammation.

Applications in Drug Development and Research

-

Neuroscience Research: It serves as a tool to study neurotransmitter systems and the role of tyrosine derivatives in dopamine synthesis.

-

Drug Discovery: this compound is used as a precursor for the synthesis of novel compounds and in structure-activity relationship studies for developing therapeutics for neurological disorders.

-

Biochemical Assays: It is employed in assays to investigate enzyme activity related to tyrosine metabolism.

-

PET Imaging: Radiolabeled analogs of this compound are being explored for the imaging of malignant tumors.

References

- 1. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and this compound in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Fundamental Biochemistry of 3-Bromo-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromo-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but plays a significant role in various biochemical processes.[1][2] Its structural similarity to L-tyrosine allows it to interact with enzymes that utilize tyrosine as a substrate, making it a valuable tool in neuroscience research and drug development.[3] This technical guide provides an in-depth overview of the core biochemistry of this compound, including its synthesis, metabolic fate, and its role as a modulator of key signaling pathways. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is an off-white to light yellow solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrNO₃ | [1][3] |

| Molecular Weight | 260.08 g/mol | [1][4] |

| CAS Number | 38739-13-8 | [1][3] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Conditions | 0-8 °C | [3] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound. Below are detailed protocols for two common approaches.

Experimental Protocol 1: Bromination using Dimethyl Sulfoxide (DMSO) in Hydrobromic Acid/Acetic Acid

This method provides a simple and efficient way to produce gram quantities of this compound.[5][6]

Materials:

-

L-tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (HBr)

-

Acetic acid (AcOH)

Procedure:

-

Dissolve L-tyrosine in a mixture of hydrobromic acid and acetic acid.

-

Add 1.2 equivalents of DMSO to the solution.

-

Heat the reaction mixture under controlled conditions.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).

-

Upon completion, cool the reaction mixture and precipitate the product.

-

Collect the crude product by filtration.

-

Purify the this compound by recrystallization or chromatography.

Experimental Protocol 2: Nonenzymatic Preparative-Scale Synthesis

This method allows for the simultaneous preparation of dityrosine and 3-bromotyrosine with high recovery.[7]

Materials:

-

L-tyrosine

-

Deionized water

-

1.6 M Hydrochloric acid (HCl)

-

Aqueous potassium bromate (KBrO₃)

Procedure:

-

Dissolve 10 mg of L-Tyrosine in 2 mL of deionized water with the addition of 100 µL of 1.6 M HCl.

-

Divide the solution into six glass culture tubes.

-

Add 2 mL of aqueous potassium bromate (400 ppm) to each tube.

-

Cover the tubes with aluminum foil and heat at 150°C for 25 minutes in a convection oven.

-

Cool the tubes and lyophilize to dryness if needed.

-

Dissolve the material in each tube in 0.5 mL of deionized water.

-

Centrifuge through a 0.22-µm nylon centrifuge tube filter.

-

Purify the 3-bromotyrosine using semipreparative and analytical HPLC.

Metabolic Pathways of this compound

In vivo studies in rats have elucidated the primary metabolic fate of this compound. The main metabolic pathways are deamination/decarboxylation and de-bromination.

Quantitative Metabolic Data

| Metabolite | Percentage of Infused Dose Excreted in Urine |

| Unchanged this compound | 0.12 ± 0.02% |

| 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA) | 0.43 ± 0.04% |

| [D₃]4-hydroxyphenylacetic acid (de-brominated) | ~1.3% |

Data from a study involving intraperitoneal injection of [D₃]bromotyrosine in Sprague-Dawley rats.

The major metabolic pathway is de-halogenation, indicating that the bromine substituent is actively removed in the body.

Metabolic pathways of this compound.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is as a competitive inhibitor of enzymes that use L-tyrosine as a substrate. This is particularly relevant in the catecholamine biosynthesis pathway.

Catecholamine Biosynthesis Pathway

L-tyrosine is the precursor for the synthesis of crucial neurotransmitters, including dopamine and norepinephrine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. As a structural analog of L-tyrosine, this compound can competitively inhibit tyrosine hydroxylase, thereby modulating the downstream synthesis of these neurotransmitters.[3][8][9]

Inhibition of catecholamine synthesis by this compound.

Experimental Protocols for Biochemical Assays

Tyrosinase Inhibition Assay

This protocol can be used to determine the inhibitory effect of this compound on tyrosinase activity.[8][10][11]

Materials:

-

Mushroom tyrosinase

-

L-tyrosine (substrate)

-

This compound (inhibitor)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of L-tyrosine, this compound, and tyrosinase in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of this compound to the test wells. Include control wells with no inhibitor.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-tyrosine substrate solution to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound) and generate a Lineweaver-Burk plot.

Workflow for a tyrosinase inhibition assay.

Applications in Research and Drug Development

The unique biochemical properties of this compound make it a valuable molecule for several applications:

-

Neuroscience Research: As a tool to study the role of catecholamine pathways in various neurological processes and disorders.[3]

-

Drug Development: As a lead compound for the development of novel therapeutics targeting enzymes in the tyrosine metabolic pathways for conditions such as neurological disorders.[3]

-

Biomarker: 3-Bromotyrosine has been identified as a potential biomarker for eosinophil-peroxidase-mediated protein oxidation, which is relevant in inflammatory conditions like asthma.[7]

-

Biochemical Assays: Used in assays to measure the activity of enzymes involved in tyrosine metabolism.[3]

-

Antibody Production: Utilized in the preparation and synthesis of polyclonal antibodies against brominated proteins, which can be relevant for studying allergic responses.[2]

Conclusion

This compound is a synthetically accessible and biochemically active molecule with significant potential in research and drug development. Its ability to competitively inhibit key enzymes in the catecholamine biosynthesis pathway provides a clear mechanism for its biological effects. Understanding its synthesis, metabolic fate, and interaction with signaling pathways is crucial for leveraging its potential as a research tool and a therapeutic lead. This guide provides a foundational overview to support further investigation and application of this interesting halogenated amino acid.

References

- 1. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of this compound and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-L-tyrosine

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key derivative of L-tyrosine used in various research and development applications, including neurotransmitter studies, drug development, and protein engineering.[1] This document consolidates available data on its physicochemical properties, offers detailed experimental protocols, and visualizes relevant biological and analytical processes.

Physicochemical Properties of this compound

This compound is a non-proteinogenic α-amino acid, specifically a derivative of L-tyrosine with a bromine substituent on the benzene ring.[2] Its molecular formula is C₉H₁₀BrNO₃, and it has a molecular weight of approximately 260.09 g/mol .[2][3]

Solubility Data

The solubility of this compound is critical for its application in both in vitro and in vivo studies. The compound exhibits variable solubility depending on the solvent, temperature, and pH.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration | Conditions | Source(s) |

| Water (H₂O) | 2 mg/mL (7.69 mM) | Requires sonication. | [3] |

| Dimethyl Sulfoxide (DMSO) | 1.96 mg/mL (7.54 mM) | Requires sonication, warming, adjusting pH to 3 with HCl, and heating to 60°C. Purity of DMSO is critical. | [3] |

| Ethanol | Sparingly Soluble | Suggested as an alternative if other solvents are ineffective. Data is inferred from the related compound 3,5-dibromo-L-tyrosine. | [4][5] |

| Dimethylformamide (DMF) | Not Quantified | Suggested as a potential alternative solvent. | [4] |

For in vivo applications where aqueous solubility is low (< 1 mg/mL), specific formulations are recommended to achieve desired concentrations.[4] These often involve co-solvents and surfactants. Examples of such formulations include:

-

Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline[4]

-

Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[4]

-

Formulation 3: 10% DMSO, 90% Corn Oil[4]

Stability Profile

The stability of this compound is crucial for ensuring its integrity during storage, handling, and experimentation.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Source(s) |

| Powder | -20°C | 3 years | [3][4] |

| Powder | 4°C | 2 years | [3][4] |

| In Solvent | -80°C | 6 months | [3][4] |

| In Solvent | -20°C | 1 month | [3][4] |

Key Stability Considerations:

-

Shipping: The compound is stable at ambient temperatures for the short durations typical of shipping and customs clearance.[3][4]

-

Freeze-Thaw Cycles: To maintain the integrity of stock solutions, it is imperative to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.[3]

-

In Vivo Stability: While a related radiolabeled compound, [(77)Br]BAMT, was found to be stable in vitro, it underwent catabolism and some debromination after administration in mice.[6] This suggests that this compound may also be subject to metabolic degradation in vivo.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for quantitatively determining the solubility of this compound in a specific solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMSO) in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer or a magnetic stirrer for a prolonged period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached. For poorly soluble systems, sonication and gentle warming may be applied as needed.[3]

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

-

Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Concentration Measurement:

-

Carefully collect a precise volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result represents the solubility of the compound under the tested conditions.

-

Protocol for Assessing Solution Stability

This protocol describes a method to evaluate the stability of this compound in a solution over time.

-

Solution Preparation:

-

Prepare a stock solution of this compound in the desired solvent at a known concentration.

-

Use a validated analytical method (e.g., HPLC) to confirm the initial concentration (T=0).

-

-

Storage:

-

Aliquot the stock solution into multiple vials to avoid contamination and evaporation during sampling.

-

Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, protected from light).

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from storage.

-

Allow the solution to return to room temperature if frozen.

-

Analyze the sample by HPLC to determine the concentration of the parent compound.

-

-

Data Analysis:

-

Plot the concentration of this compound as a percentage of the initial concentration versus time.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

-

Calculate the degradation rate constant and the shelf-life of the solution under the tested conditions.

-

Biological and Analytical Pathways

While this compound is not a primary component of major signaling cascades, it is a significant biomarker for oxidative stress and tissue injury mediated by eosinophils.

Formation in Oxidative Stress

Eosinophil peroxidase (EPO), an enzyme released by activated eosinophils, utilizes bromide ions present in plasma to generate potent brominating agents. These agents can react with protein tyrosine residues to form 3-Bromotyrosine and 3,5-Dibromotyrosine, making them potential markers for eosinophil-dependent inflammation and damage.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10BrNO3 | CID 14187216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound TFA | Amino Acid Derivatives | 2320428-62-2 | Invivochem [invivochem.com]

- 5. 3,5-dibromo-L-tyrosine [chemister.ru]

- 6. Preparation and biological evaluation of 3-[(76)Br]bromo-α-methyl-L-tyrosine, a novel tyrosine analog for positron emission tomography imaging of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of 3-Bromo-L-tyrosine into Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific incorporation of the non-canonical amino acid 3-Bromo-L-tyrosine (3-Br-Tyr) into proteins. This technology enables the production of engineered proteins with novel functionalities, offering valuable tools for research and therapeutic development. Applications include the study of protein structure and function, the investigation of signaling pathways, and the development of proteins with enhanced stability and activity.[1]

Introduction